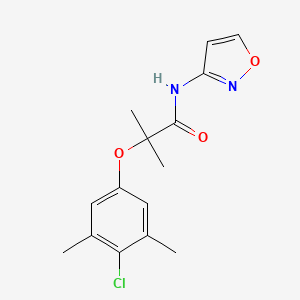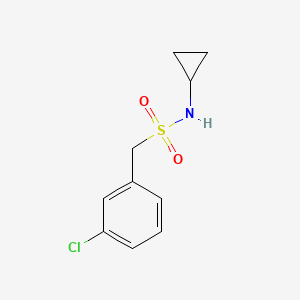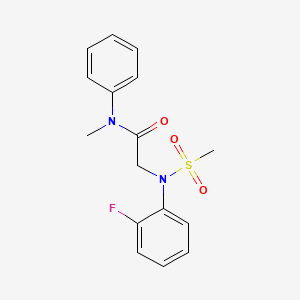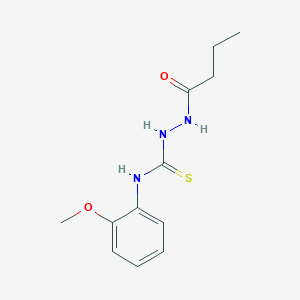
N-(cyclohexylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-(cyclohexylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide, commonly known as CXM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CXM belongs to the class of isoxazolecarboxamide compounds, which have been found to exhibit a range of biological activities. In
Mécanisme D'action
The exact mechanism of action of CXM is not fully understood. However, studies have suggested that CXM exerts its therapeutic effects by modulating the activity of various neurotransmitters and receptors in the brain. CXM has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, and to inhibit the activity of glutamate, an excitatory neurotransmitter. CXM has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and sodium channels.
Biochemical and Physiological Effects
CXM has been shown to have a range of biochemical and physiological effects. Studies have shown that CXM can reduce neuronal excitability, increase synaptic inhibition, and modulate synaptic plasticity. CXM has also been shown to increase the expression of neurotrophic factors, which play a critical role in neuronal survival and growth. In addition, CXM has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic potential in autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CXM has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. CXM is also stable and can be easily stored for long periods of time. However, there are also some limitations to using CXM in lab experiments. CXM has low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, CXM has a short half-life, which can make it challenging to maintain consistent levels in vivo.
Orientations Futures
There are several potential future directions for research on CXM. One area of interest is the development of CXM-based therapies for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the anti-inflammatory and immunomodulatory effects of CXM, and its potential use in the treatment of autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of CXM and its effects on neuronal function and plasticity.
Applications De Recherche Scientifique
CXM has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders. Studies have shown that CXM exhibits anticonvulsant, anxiolytic, and antidepressant activities. CXM has also shown promise in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. In addition, CXM has been shown to have anti-inflammatory and immunomodulatory activities, making it a potential candidate for the treatment of autoimmune disorders.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-12(10(2)17-15-9)13(16)14-8-11-6-4-3-5-7-11/h11H,3-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTVICPNGGNIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-ethyl-6-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B4643713.png)
![methyl 2-{[(4-cyclohexyl-1-piperazinyl)carbonothioyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4643718.png)
![6-bromo-3-[2-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B4643719.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4643733.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4643740.png)


![N-[2-phenyl-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B4643777.png)



![2-[(4-bromobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4643804.png)

